3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol
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Overview
Description
3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol is a complex organic compound with a unique structure that includes a fused naphthofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and reduction steps to introduce the desired functional groups and achieve the final structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3,4a,5-trimethyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan
- 6-Hydroxy-2,9a-dimethoxy-3,4a,5-trimethyl-2,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-b]furan-4-yl (2E)-2-methyl-2-butenoate
Uniqueness
3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40268-22-2 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,4a,5-trimethyl-5,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-4-ol |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-12-7-11-6-4-5-10(2)15(11,3)14(16)13(9)12/h7-8,10,14,16H,4-6H2,1-3H3 |
InChI Key |
UBNBLJXUNSLMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=CC3=C(C(C12C)O)C(=CO3)C |
Origin of Product |
United States |
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